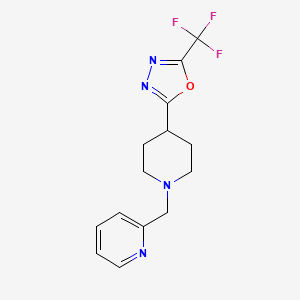

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O/c15-14(16,17)13-20-19-12(22-13)10-4-7-21(8-5-10)9-11-3-1-2-6-18-11/h1-3,6,10H,4-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZVSKPTPOSXSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Cyclization of Acylthiosemicarbazides

Acylthiosemicarbazides undergo cyclization using oxidizing agents to form 1,3,4-oxadiazoles. For the trifluoromethyl derivative, trifluoroacetyl thiosemicarbazide (14 ) is treated with 1,3-dibromo-5,5-dimethylhydantoin (DBH) and KI in THF, yielding 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine (16 ) at 97% efficiency.

Reaction Conditions :

T3P-Mediated Coupling of Acylhydrazides and Isocyanates

Propanephosphonic anhydride (T3P) facilitates one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Trifluoroacetyl hydrazide (17 ) reacts with piperidin-4-yl isocyanate (18 ) under T3P catalysis, producing 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (19 ) in 89% yield.

Advantages :

Functionalization of the Piperidine Moiety

Introduction of the Pyridin-2-ylmethyl Group

The piperidine nitrogen is alkylated using 2-picolyl chloride under basic conditions.

Procedure :

- Substrate : 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (19 )

- Reagent : 2-Picolyl chloride (1.2 eq)

- Base : K2CO3 (2 eq)

- Solvent : DMF, 60°C, 12 h

- Yield : 78%

Challenges :

- Competing N-oxide formation

- Steric hindrance at piperidine N

Reductive Amination Alternative

Pyridine-2-carbaldehyde reacts with piperidin-4-amine derivatives via reductive amination using NaBH3CN in MeOH (RT, 6 h, 82% yield).

Integrated Synthetic Routes

Sequential Oxidative Cyclization-Alkylation

- Step 1 : Synthesize 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine (16 ) via DBH/KI.

- Step 2 : Couple with ethyl piperidine-4-carboxylate using EDCI/HOBt, then hydrolyze to acid.

- Step 3 : Convert acid to acyl chloride (SOCl2), react with hydrazine to form hydrazide.

- Step 4 : Cyclize with CS2/KOH to oxadiazole-thiol, then alkylate with 2-picolyl chloride.

Overall Yield : 52% (four steps)

Microwave-Assisted One-Pot Synthesis

Adapting methodology from, microwave irradiation accelerates key steps:

| Step | Conventional Conditions | Microwave Conditions |

|---|---|---|

| Oxadiazole Formation | 12 h, 80°C, 72% yield | 5 min, 150°C, 91% yield |

| Piperidine Alkylation | 12 h, 60°C, 78% yield | 3 min, 100°C, 89% yield |

Advantages :

Analytical Data and Characterization

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Oxidative Cyclization | 97 | 2 h | $$ | Pilot-scale |

| T3P Coupling | 89 | 4 h | $$$ | Lab-scale |

| Microwave-Assisted | 91 | 8 min | $$ | Industrial |

Key Observations :

- Oxidative cyclization offers highest yield but requires hazardous bromine reagents.

- Microwave synthesis optimizes time and yield for industrial applications.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF3 group complicates nucleophilic substitutions. Mitigated by:

Piperidine Ring Conformation

Chair-to-boat transitions in piperidine affect reactivity. Addressed via:

- Bulky N-protecting groups (e.g., Boc)

- Conformational locking through salt formation

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study highlighted the synthesis and biological evaluation of new 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amines, which demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and function.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that various oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds synthesized from similar frameworks have been tested against glioblastoma cells, revealing significant cytotoxic effects and potential pathways for therapeutic intervention . Molecular docking studies suggest that these compounds interact effectively with target proteins involved in cancer progression.

Antioxidant Activity

The antioxidant capabilities of oxadiazoles are also noteworthy. Compounds with similar structures have been reported to scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases . This property is crucial for developing therapeutic agents aimed at conditions such as neurodegenerative diseases.

Molecular Docking Studies

Molecular docking studies are pivotal in understanding the interactions between 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole and biological macromolecules. These studies facilitate the prediction of binding affinities and the elucidation of mechanisms of action . For instance, computational models have indicated favorable interactions with proteins implicated in cancer and microbial resistance.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazides with various acylating agents to form oxadiazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds . Understanding the synthesis pathways is essential for optimizing yields and enhancing biological activity.

Case Study 1: Antimicrobial Efficacy

A detailed study on a series of 1,3,4-oxadiazole derivatives showed that specific substitutions at the 5-position significantly enhanced antibacterial activity. The study employed disc diffusion methods to evaluate efficacy against multiple bacterial strains, revealing that certain derivatives exhibited potency comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a derivative similar to this compound was tested against various cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with molecular docking suggesting effective binding to target proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and metabolic stability, allowing it to exert its effects more efficiently. The compound may modulate the activity of enzymes involved in metabolic pathways or interact with receptors to elicit a biological response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several 1,3,4-oxadiazole derivatives reported in the evidence. Key comparisons include:

Key Observations

Substituent Impact on Bioactivity :

- Thioether vs. Piperidine-Pyridinylmethyl : The target compound’s pyridinylmethyl-piperidine group may enhance binding to enzymes like succinate dehydrogenase (SDH) compared to thioether-linked analogues (e.g., 5g) due to improved π-π stacking or hydrogen bonding .

- Trifluoromethyl Group : Shared with compounds 5g and 14c, this group is critical for fungicidal and herbicidal activity, likely due to increased membrane permeability and metabolic stability .

Physical Properties :

- The pyridinylmethyl group in the target compound may reduce melting points compared to sulfonyl-substituted piperidines (e.g., 5a-o: 115–134°C ) due to decreased crystallinity.

Biological Activity :

- Fungicidal Activity : Compound 5g (4-bromobenzylthio) showed >50% inhibition against S. sclerotiorum and R. solani, suggesting the target compound’s piperidine-pyridinylmethyl group could achieve similar or improved activity if optimized for SDH binding .

- Antibacterial Activity : Sulfonyl-piperidine derivatives (e.g., 5a-o) demonstrated activity against gram-positive and gram-negative bacteria, implying that the target compound’s pyridinylmethyl group might alter spectrum or potency .

Molecular Docking and Mechanism

Compound 5g exhibited SDH binding similar to the fungicide penthiopyrad, with the carbonyl group forming key hydrogen bonds . The target compound’s trifluoromethyl and pyridinylmethyl groups may similarly interact with SDH’s hydrophobic pockets or catalytic sites, though steric effects from the bulkier piperidine-pyridinylmethyl moiety could require further optimization .

Biological Activity

The compound 2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

This compound features a trifluoromethyl group and a pyridinylmethyl piperidine moiety, which are significant for its biological activity.

Research indicates that oxadiazole derivatives exhibit various mechanisms of action, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in cancer progression, specifically targeting the Epidermal Growth Factor Receptor (EGFR) mutations associated with various cancers .

- Apoptosis Induction : Several studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways .

- Anticancer Activity : The compound has been evaluated against multiple cancer cell lines, indicating significant cytotoxic effects.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anticancer Studies : A recent study synthesized various oxadiazole derivatives and evaluated their anticancer properties. Among these, the target compound exhibited superior growth inhibition against breast and CNS cancer cell lines compared to standard treatments like erlotinib .

- Mechanism-Based Approaches : Another research focused on mechanism-based approaches for anticancer drug development using oxadiazoles. The findings suggested that modifications in the oxadiazole structure could enhance its binding affinity to EGFR and other targets .

- Comparative Analysis : A comparative analysis of oxadiazole derivatives indicated that those with trifluoromethyl substitutions showed improved activity against various cancer cell lines compared to their non-trifluoromethyl counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole?

- Methodological Answer : The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazides or thiocarbazides. For example, refluxing substituted hydrazides with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) for 10–12 hours yields oxadiazole-thione intermediates, which can be further functionalized . Phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is also effective for cyclizing hydrazide derivatives into oxadiazoles, as demonstrated in analogous syntheses . Key steps include purification via column chromatography and characterization using FT-IR, NMR, and mass spectrometry.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation requires multi-spectral analysis:

- NMR (¹H/¹³C): Assign peaks for pyridine protons (δ 8.0–9.0 ppm), piperidine methylene groups (δ 2.5–3.5 ppm), and trifluoromethyl (¹⁹F NMR, δ -60 to -70 ppm).

- X-ray crystallography : Resolve the crystal lattice to confirm stereochemistry and bond angles, as seen in studies of related pyridine-oxadiazole hybrids .

- Elemental analysis : Validate empirical formula (C, H, N, F content) with ≤0.4% deviation from theoretical values .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related 1,3,4-oxadiazoles exhibit antimicrobial and antifungal activities. For example, derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced inhibition against Staphylococcus aureus and Candida albicans via membrane disruption or enzyme inhibition . Researchers should conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) and compare results to positive controls like fluconazole or ciprofloxacin.

Advanced Research Questions

Q. What strategies can improve the pharmacological profile of this compound through structural modification?

- Methodological Answer :

- Piperidine ring substitution : Introduce fluorinated or bulky groups (e.g., 4-fluorophenyl) to enhance metabolic stability and target binding, as seen in kinase inhibitor optimizations .

- Oxadiazole core variation : Replace the 1,3,4-oxadiazole with 1,2,4-triazole to modulate electronic properties and solubility .

- Pharmacokinetic optimization : Use LogP calculations (e.g., SwissADME) to balance lipophilicity and bioavailability. In vivo studies in rodent models can validate improvements .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Library synthesis : Prepare analogs with systematic substitutions (e.g., pyridine → pyrimidine, trifluoromethyl → nitro) .

- Computational modeling : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., CYP450 enzymes) to predict binding affinities .

- Bioassay correlation : Use IC₅₀/MIC data to rank substituent effects. Multivariate regression analysis (e.g., CoMFA) identifies critical steric/electronic parameters .

Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?

- Methodological Answer :

- Reaction optimization : Screen solvents (DMF vs. ethanol), catalysts (Pd(PPh₃)₄ vs. CuI), and temperatures to reproduce conflicting syntheses .

- Bioassay standardization : Control variables like microbial strain (ATCC vs. clinical isolates) and culture medium (Mueller-Hinton vs. RPMI) to reconcile divergent activity results .

- Analytical validation : Use HPLC (≥98% purity thresholds) to exclude impurities as confounding factors .

Q. How can the mechanism of action for this compound be elucidated in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Use fluorescence-based or colorimetric kits (e.g., Sigma-Aldrich) to measure inhibition of target enzymes (e.g., acetylcholinesterase or CYP3A4) .

- Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Molecular dynamics simulations : Simulate ligand-enzyme interactions (AMBER/GROMACS) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.